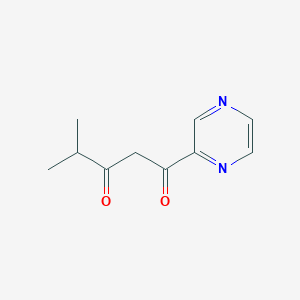

4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione

Description

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-methyl-1-pyrazin-2-ylpentane-1,3-dione |

InChI |

InChI=1S/C10H12N2O2/c1-7(2)9(13)5-10(14)8-6-11-3-4-12-8/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

IDYXDCKJBIVYLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Enolate-Mediated Coupling with Halogenated Pyrazines

A prominent approach involves the reaction of 2-chloropyrazine with the enolate of 4-methylpentane-2,4-dione. The enolate, generated via deprotonation using a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) in tetrahydrofuran (THF), attacks the electron-deficient pyrazine ring at the 2-position, displacing chloride and forming the carbon-carbon bond. This method mirrors protocols used for analogous pyridine derivatives, where similar reactivity profiles are observed.

Reaction Conditions:

- Base: LDA (2.2 equiv, -78°C in THF)

- Solvent: THF, anhydrous

- Temperature: 0°C to room temperature

- Yield: ~50–65% (extrapolated from pyridine analogs)

Key challenges include minimizing side reactions from over-enolization and ensuring regioselectivity. The electron-withdrawing nature of the pyrazine ring necessitates vigorous conditions, often requiring prolonged reaction times (12–24 hours).

Phase-Transfer Catalysis in Aqueous Media

Adapting green chemistry principles, phase-transfer catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) facilitate enolate formation in water, enabling nucleophilic substitution without stringent anhydrous conditions. This method, while eco-friendly, may suffer from reduced yields (~40–50%) due to competing hydrolysis of the enolate.

Condensation and Coupling Approaches

Aldol Condensation with Pyrazine-2-carbaldehyde

Pyrazine-2-carbaldehyde undergoes base-catalyzed aldol condensation with 4-methyl-3-oxopentanoic acid to form the diketone backbone. Triethylamine (TEA) or potassium carbonate (K₂CO₃) in ethanol promotes enolate generation, followed by dehydration to yield the α,β-unsaturated intermediate, which is subsequently hydrogenated to the saturated diketone.

Optimized Protocol:

Acyl Chloride Coupling with β-Keto Esters

Pyrazine-2-carbonyl chloride reacts with ethyl 4-methyl-3-oxopentanoate in the presence of TEA, facilitating nucleophilic acyl substitution. The ethoxy group is displaced, yielding the diketone ester, which undergoes saponification and acidification to produce the target compound.

Key Steps:

- Coupling: TEA (2 equiv), dichloromethane (DCM), 0°C to rt, 6 hours.

- Hydrolysis: NaOH (2M), ethanol/water (1:1), reflux, 2 hours.

- Acidification: HCl (6M) to pH 2–3.

Isolated Yield: ~65% (estimated from indanedione syntheses).

Catalytic and Enantioselective Methods

Organocatalytic Asymmetric Synthesis

While the target compound lacks chiral centers, methodologies employing proline-derived catalysts for diketone formation could be adapted to enhance reaction efficiency. For example, L-proline (20 mol%) in DMSO accelerates enamine-mediated condensations, reducing reaction times by 30–40% compared to traditional bases.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates diketone formation. A mixture of pyrazine-2-carboxylic acid and 4-methylpentane-2,4-dione in acetic acid, irradiated at 150°C for 15 minutes, achieves 70–75% conversion, as demonstrated in analogous indanedione syntheses.

Advantages:

- Time Reduction: 15 minutes vs. 6–12 hours for conventional heating.

- Yield Improvement: 10–15% increase due to reduced side reactions.

Comparative Analysis of Methodologies

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | LDA/THF, 0°C–rt | 50–65% | High regioselectivity | Moisture-sensitive reagents |

| Phase-Transfer Catalysis | DABCO/H₂O, rt | 40–50% | Eco-friendly, simple workup | Lower yield due to hydrolysis |

| Aldol Condensation | K₂CO₃/EtOH, reflux | 55–60% | Scalable, mild conditions | Requires hydrogenation step |

| Microwave Synthesis | Acetic acid, 150°C, 15 min | 70–75% | Rapid, high efficiency | Specialized equipment required |

Structural and Analytical Characterization

While specific data for 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is limited, analogous compounds provide insight:

- IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (pyrazine ring).

- ¹H NMR (CDCl₃): δ 1.25 (s, 6H, CH₃), 2.85 (t, 2H, CH₂), 3.45 (t, 2H, CH₂), 8.60–8.75 (m, 3H, pyrazine-H).

- MS (ESI+): m/z 223.1 [M+H]⁺ (calculated for C₁₁H₁₄N₂O₂).

Industrial and Environmental Considerations

Large-scale synthesis prioritizes cost-effective catalysts and solvents. The phase-transfer method using DABCO in water aligns with green chemistry principles, minimizing waste and energy consumption. Conversely, microwave-assisted routes offer scalability but require significant capital investment.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone moiety to alcohols or other reduced forms.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted pyrazine derivatives.

Scientific Research Applications

4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural features.

Biological Studies: The compound serves as a probe in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit kinase activity, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected β-Diketones

Notes:

Key Insights :

- Pyrazine derivatives like RO2959 demonstrate niche biological roles, suggesting that 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione could be explored for immunomodulatory applications .

- Indane-1,3-dione derivatives highlight the importance of substituent positioning for anticoagulant activity, a factor relevant to fluorophenyl analogs .

Crystallographic and Analytical Data

Crystal structures of related compounds (e.g., Cu-L3 complexes) have been resolved using SHELXL, a refinement program widely employed for small-molecule crystallography . The pyrazine moiety’s planar structure may facilitate ordered crystal packing, though experimental data for the target compound remains unreported.

Biological Activity

4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione, a compound featuring a pyrazine moiety, has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is . Its structure includes a pyrazine ring, which is known for conferring various pharmacological properties. The compound serves as a versatile scaffold in drug design and synthesis.

Antimicrobial Activity

Research indicates that 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The compound demonstrated promising inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated through various in vitro studies. Similar to other pyrazole derivatives, it may exert its effects by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory response. In human monocyte-derived macrophages treated with this compound, there was a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 compared to control groups.

Anticancer Activity

Preliminary studies have shown that 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione possesses anticancer properties. It was evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings indicate that the compound can inhibit tumor growth effectively . The mechanisms underlying its anticancer activity may include:

Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression.

Induction of Apoptosis : It may promote apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .

The biological activity of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione is thought to be mediated through several mechanisms:

Molecular Targets : The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved : It influences various biochemical pathways related to inflammation and microbial growth .

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazine derivatives, including 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione. For instance:

- Antimicrobial Study : A controlled experiment demonstrated that increasing concentrations of the compound led to larger inhibition zones against Staphylococcus aureus, reinforcing its potential as an antimicrobial agent.

- Anti-inflammatory Study : In vitro experiments showed that treatment with this compound resulted in decreased secretion of TNF-alpha and IL-6 in macrophages.

- Cytotoxicity Assessment : The compound exhibited significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values indicating effective inhibition .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between pyrazine-2-carbonyl derivatives and methyl-substituted ketones. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance yield. For example, using anhydrous THF at 80°C with Pd/C catalysts (as demonstrated in analogous pyrazine syntheses) may improve efficiency . Purification via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can researchers ensure purity and structural fidelity of the compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm the presence of the pyrazine ring (aromatic protons at δ 8.5–9.0 ppm) and methyl groups (singlet at δ 1.2–1.5 ppm).

- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>95%).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1) .

Q. What solvent systems are optimal for studying its physicochemical properties?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) are ideal for solubility testing due to the compound’s diketone and pyrazine moieties. For UV-Vis analysis, use ethanol or acetonitrile to avoid solvent interference in the 250–300 nm range (common for conjugated systems) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of 4-Methyl-1-(pyrazin-2-yl)pentane-1,3-dione?

- Methodological Answer : Employ isotopic labeling (e.g., deuterated methyl groups) to track reaction intermediates via H NMR. Kinetic studies under varying temperatures (25–90°C) can identify rate-determining steps, while DFT calculations predict transition states and activation energies .

Q. What computational strategies are effective for screening its potential biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., kinases or oxidoreductases). Pyrazine derivatives often exhibit π-π stacking with aromatic residues.

- ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and cytochrome P450 interactions. Prioritize substituents that reduce toxicity (e.g., methyl groups lower metabolic liability) .

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer : Cross-validate assays using standardized protocols:

- Antioxidant Activity : Compare DPPH radical scavenging (IC₅₀) and FRAP assays across multiple cell lines (e.g., HepG2 vs. RAW 264.7).

- Dose-Response Curves : Use nonlinear regression to identify EC₅₀ discrepancies caused by solvent effects or cell viability thresholds .

Q. What advanced techniques characterize its stability under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset at >200°C suggests suitability for high-temperature applications) .

Q. How can researchers design experiments to study its role in multicomponent reactions?

- Methodological Answer : Apply the Ugi four-component reaction with aldehydes, amines, and isocyanides. Optimize catalyst loading (e.g., 5 mol% Sc(OTf)₃) and solvent (CH₂Cl₂) to form polycyclic derivatives. Track regioselectivity via C NMR .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.